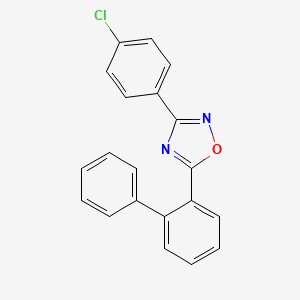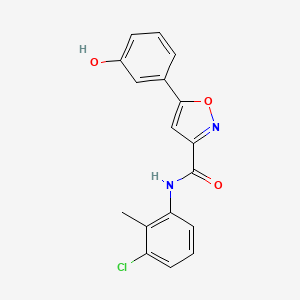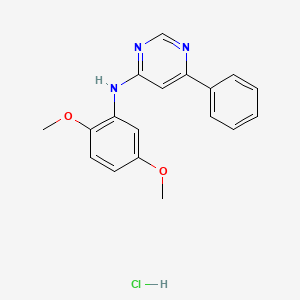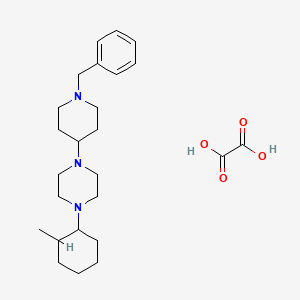
5-(2-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the reaction of aromatic carboxylic acids with hydrazine in the presence of phosphoric acid, phosphorus pentoxide, and phosphorus oxychloride. This method has been applied to produce a variety of 1,3,4-oxadiazole derivatives, including those with biphenyl and chlorophenyl groups. For example, a series of 2-(4-biphenylyl)-1,3,4-oxadiazoles bearing various substituents have been synthesized and characterized, indicating the versatility of this synthesis approach in generating compounds with specific properties (Ye et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences their chemical and physical properties. X-ray crystallography studies have shown that these compounds can adopt nearly planar configurations, facilitating π-π stacking interactions and hydrogen bonding in solid-state structures, which are crucial for their mesogenic properties and stability (Fouad, Davis, & Twieg, 2018).
Chemical Reactions and Properties
1,3,4-oxadiazoles undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which can modify their chemical properties significantly. The presence of electron-withdrawing or donating substituents on the biphenyl and chlorophenyl groups affects their reactivity. For instance, the introduction of a chloro substituent enhances the electrophilic character of the phenyl ring, facilitating reactions with nucleophiles (Ramazani & Rezaei, 2010).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, such as melting point, solubility, and mesogenic behavior, are significantly influenced by their molecular structure. The presence of rigid aromatic rings and the oxadiazole core contributes to high melting points and thermal stability. Substituents like alkyl or alkoxy groups can modulate these properties, affecting their phase behavior and solubility in organic solvents. The mesogenic properties of these compounds, exhibiting smectic and nematic phases, are particularly notable (Fouad, Davis, & Twieg, 2018).
Chemical Properties Analysis
The chemical properties of 5-(2-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives are characterized by their high stability and reactivity towards electrophilic and nucleophilic agents. Their electronic properties, such as electron affinity and ionization potential, are influenced by the nature of the substituents on the aromatic rings. These compounds exhibit interesting optical and electrochemical properties, making them suitable for applications in electronic devices and as potential pharmaceutical candidates (Wang, Pålsson, Batsanov, & Bryce, 2006).
科学的研究の応用
Anticancer Potential
The structural motif of 1,2,4-oxadiazoles has been explored for its apoptosis-inducing capabilities, serving as a foundation for potential anticancer agents. A study highlighted a novel compound within this family that exhibited selective activity against breast and colorectal cancer cell lines, underscoring the importance of the 1,2,4-oxadiazole scaffold in the design of new therapeutic agents. The research identified the molecular target of this compound as TIP47, a protein associated with the insulin-like growth factor II receptor, showcasing the compound's specific mechanism of action in inducing apoptosis (Han-Zhong Zhang et al., 2005).
Antibacterial Activity
Research on 1,3,4-oxadiazoles has also unveiled their antibacterial potential. A study synthesized new derivatives of 1,3,4-oxadiazole and evaluated their antibacterial activity against Gram-positive bacteria. Among these, a compound demonstrated significant potency, providing a promising basis for developing new antibacterial agents (S. Arora et al., 2012).
Synthesis Methodologies
Innovative synthetic methodologies for creating 1,3,4-oxadiazole derivatives have been developed to enhance the efficiency and diversity of these compounds. One study presented a novel one-pot, four-component condensation reaction that enables the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation, streamlining the production process for these valuable compounds (A. Ramazani & A. Rezaei, 2010).
CNS Depressant Activity
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their central nervous system (CNS) depressant activities. Certain compounds exhibited promising antidepressant, anticonvulsant, and antianxiety activities, suggesting the potential of 1,3,4-oxadiazole derivatives in developing new treatments for CNS disorders (Poonam Singh et al., 2012).
Material Science Applications
In the field of materials science, 1,3,4-oxadiazole derivatives have been utilized to enhance the performance of organic light-emitting diodes (OLEDs). A study focusing on the structure-property relationships of these compounds revealed their significant role in improving electron transport materials, thus contributing to the advancement of OLED technology (F. Emmerling et al., 2012).
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-16-12-10-15(11-13-16)19-22-20(24-23-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTJJZKINCMCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)

![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)
![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)

![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)


![3-[(4-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4620276.png)
![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)
![3-(4-methoxybenzyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620290.png)